3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Description
3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary, but they often interact with enzymes or receptors to exert their effects.
Mode of Action
The mode of action of thiazole compounds depends on their specific structure and the target they interact with. For example, some thiazole compounds exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole compounds can affect a variety of biochemical pathways. For instance, thiamine, a vitamin that contains a thiazole ring, helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
The pharmacokinetics of thiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors such as the compound’s solubility, its interactions with proteins in the body, and its susceptibility to metabolic enzymes can all influence its pharmacokinetic properties .
Result of Action
The results of the action of thiazole compounds can range from antimicrobial effects to anti-inflammatory, analgesic, and antitumor effects .
Action Environment
The action, efficacy, and stability of thiazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the solubility of thiazole compounds can affect their bioavailability and thus their efficacy .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities
Cellular Effects
Thiazole derivatives have been reported to have promising antimicrobial activity and anticancer activity against certain cancer cell lines . The exact impact of 3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.
Molecular Mechanism
Molecular docking studies of similar thiazole derivatives have shown good docking scores within the binding pocket of selected proteins , indicating potential interactions with biomolecules
Properties
IUPAC Name |
3-[[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-13-6-4-12(5-7-13)15-11-27-18(22-15)21-10-14-16(23)25-19(26-17(14)24)8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFJPTYMPQSIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=NC(=CS3)C4=CC=C(C=C4)F)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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